4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-3-10(6-12)13-2/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVOVWGYGKSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with a suitable pyrrolidine derivative. One common method involves the use of 3-methoxypyrrolidine and a methylating agent under controlled conditions to achieve the desired substitution on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole features a thiazole ring, which is known for its biological activity. The molecular formula is C₁₁H₁₄N₂OS, and it has a molecular weight of 226.31 g/mol. The compound's unique structure contributes to its potential therapeutic effects.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of thiazole derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Neuropharmacology
Research indicates that compounds with pyrrolidine moieties can influence neurotransmitter systems. The methoxypyrrolidine component of this compound may enhance its ability to modulate neurochemical pathways.
Case Study: Neuroprotective Effects
In a neuropharmacological study, derivatives similar to this compound were tested for neuroprotective effects against oxidative stress in neuronal cells. Results showed that these compounds could reduce cell death and promote neuronal survival, highlighting their potential in treating neurodegenerative diseases .
Antimicrobial Properties
Thiazoles are known for their antimicrobial activity. The introduction of the pyrrolidine group in this compound may enhance its efficacy against bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
This table summarizes the antimicrobial activity of the compound against selected pathogens, demonstrating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Substituent Variations at the 4-Position
The 4-position of the thiazole ring is critical for modulating bioactivity. Key structural analogs include:
Substituent Variations at the 2-Position
The 2-methyl group in the target compound contrasts with:
Pharmacological Activity
- Anti-Viral Activity: EMAC2056 (4-methoxyphenyl-substituted thiazole) inhibits HIV-1 reverse transcriptase (RT) with IC₅₀ values in the nanomolar range, attributed to the methoxy group’s electron-donating effects .
- Anti-Inflammatory Activity : Triazolyl-phenylthiazole analogs (e.g., 9a-9e ) show COX-2 inhibition, with fluorophenyl and bromophenyl substituents enhancing potency.
- Anti-Parasitic Activity: LpQM-28 (4-chlorophenyl derivative) exhibits IC₅₀ = 1.86 μM against Trypanosoma cruzi due to halogen-induced lipophilicity .
Biological Activity
4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : Utilizing thioamide and α-halo ketones.
- Pyrrolidine Derivative Introduction : Achieved through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that modifications to the thiazole structure can enhance antiproliferative effects against cancer cell lines, such as melanoma and prostate cancer. The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Studies have indicated that certain thiazoles can inhibit the growth of various bacterial strains and fungi. The biological activity is often attributed to the ability of the thiazole ring to interact with microbial enzymes or receptors .
The exact mechanism of action for this compound is under investigation, but it is believed to involve:
- Inhibition of Tubulin Polymerization : Preventing cancer cell division.
- Enzyme Interaction : Binding to active sites on target enzymes, leading to functional inhibition.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various thiazole derivatives, including this compound. Results indicated significant growth inhibition in melanoma cell lines at low micromolar concentrations (IC50 values ranging from 0.5 to 5 µM) compared to control compounds .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The results showed that it exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) between 10 µg/mL and 50 µg/mL .
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| Antiproliferative (Melanoma) | 0.5 - 5 | N/A |
| Antimicrobial (S. aureus) | N/A | 10 - 50 |
| Antimicrobial (E. coli) | N/A | 20 - 40 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling a thiazole precursor (e.g., 2-methyl-1,3-thiazole) with a functionalized pyrrolidine derivative. Key steps include:
- Mannich reaction : Introducing the 3-methoxypyrrolidinyl group via a methylene bridge using formaldehyde and secondary amines under acidic conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while reflux temperatures (~80–100°C) improve reaction kinetics .
- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ may accelerate intermediate formation.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of thiazole to pyrrolidine derivative) to minimize side products.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and methoxypyrrolidine substitution. Methoxy protons appear as a singlet (~δ 3.3 ppm), while pyrrolidine protons show splitting due to ring conformation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?
- Structural Analysis :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to determine bond lengths and angles, particularly for the methoxypyrrolidine moiety.
- Refinement with SHELX : Apply the SHELXL module for small-molecule refinement. The program’s robust algorithms handle twinning and high thermal motion in flexible pyrrolidine groups .
Q. How to design biological assays to evaluate antimicrobial activity, and what controls mitigate false positives?
- Experimental Design :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution or microbroth dilution (MIC determination).
- Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) to validate assay conditions.
- Solvent Controls : Use DMSO (<1% v/v) to rule out solvent toxicity.
- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to assess bactericidal vs. bacteriostatic effects .
Q. How can computational docking studies predict interactions with biological targets like enzymes or receptors?
- Protocol :
- Target Selection : Prioritize proteins with known thiazole-binding pockets (e.g., bacterial dihydrofolate reductase).
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Parameterize the methoxypyrrolidine group’s torsional flexibility.
- Validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies .
- Analysis : Calculate binding free energy (ΔG) and hydrogen-bonding networks to rank compound efficacy.
Q. How to reconcile contradictory data in reported biological activities across studies?
- Root Causes :
- Assay Variability : Differences in cell lines, incubation times, or compound purity (e.g., residual solvents).
- Structural Analogues : Confusion with structurally similar derivatives (e.g., 4-methyl vs. 5-methyl thiazoles).
- Resolution Strategies :
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects.
- Reproducibility Tests : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
